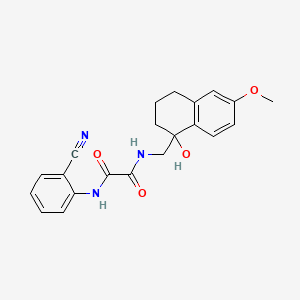
N1-(2-cyanophenyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-cyanophenyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(2-cyanophenyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Molecular Formula : C20H22N2O3
- Molecular Weight : Approximately 350.4 g/mol
- Functional Groups : Includes an oxalamide functional group, hydroxyl groups, and aromatic rings.
The structural representation of the compound can be summarized as follows:
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. Key steps include:
- Reagents : Utilization of substituted phenyl compounds and oxalic acid derivatives.
- Solvents : Common solvents include dimethylformamide (DMF) and dichloromethane.
- Catalysts : Triethylamine is often used to facilitate the reactions.
- Optimization : Reaction conditions such as temperature and time are optimized for yield and purity.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydroxyl group in this compound can act as a hydrogen donor in redox reactions, potentially neutralizing free radicals and contributing to its therapeutic effects in various biological systems.
Antitumor Activity
Preliminary studies have suggested that related compounds demonstrate potent antitumor activity. For instance, a compound structurally similar to this compound was evaluated for its effects on cancer cell lines. The findings are summarized in the table below:
| Cell Line | Inhibition Rate (30 μM) | IC50 (μM) |
|---|---|---|
| A549 | 100% | 8.99 |
| HepG2 | 99.98% | 6.92 |
| DU145 | 99.93% | 7.89 |
| MCF7 | 100% | 8.26 |
These results indicate that the compound may induce apoptosis in cancer cells by arresting the cell cycle at specific phases .
The mechanism of action involves interaction with biological targets through functional groups present in the molecule. Notably:
- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the S phase in HepG2 cells.
- Apoptosis Induction : It triggers apoptosis through mitochondrial pathways by altering the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2.
Case Studies
Recent studies have focused on the effects of this compound on various cancer cell lines:
Study Findings
In a study assessing its effects on HepG2 cells:
-
Cell Viability Assay : The MTT assay demonstrated significant inhibition of cell growth at varying concentrations.
IC50 values ranged from 6 92 M to 8 99 M across different cell lines
Apoptosis Detection
Apoptosis was assessed using flow cytometry and Western blot analysis:
- Western Blot Results : Indicated upregulation of Bax and downregulation of Bcl-2 following treatment with the compound.
This suggests a concentration-dependent effect leading to increased apoptosis rates in treated cells .
Propriétés
IUPAC Name |
N'-(2-cyanophenyl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-28-16-8-9-17-14(11-16)6-4-10-21(17,27)13-23-19(25)20(26)24-18-7-3-2-5-15(18)12-22/h2-3,5,7-9,11,27H,4,6,10,13H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUAREUUHBGXIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C(=O)NC3=CC=CC=C3C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














